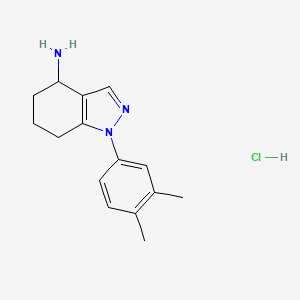
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid
Übersicht
Beschreibung
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of the 1,2,4-triazole family, which is known for its versatile biological activities .
Synthesis Analysis
Methyl-1H-1,2,4-triazole-3-carboxylate, a similar compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . The synthesis of 1,2,4-triazoles generally involves a multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols .Chemical Reactions Analysis
Triazole compounds, including 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid, are known for their ability to undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions involving aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid: has been identified as a marker for environmental contamination, particularly in relation to 1,1-dimethylhydrazine (UDMH) exposure in plants . Its presence can indicate the level of UDMH, a toxic rocket propellant, in the environment. This application is crucial for assessing the ecological impact of industrial pollutants and ensuring environmental safety.
Medicinal Chemistry
In the pharmaceutical industry, triazole derivatives, including 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid , are synthesized for their potential biological activities . They are explored for their antimicrobial, analgesic, anti-inflammatory, and anticancer properties. This compound serves as a building block for creating new drugs with improved efficacy and reduced side effects.
Agriculture
The triazole ring is a common motif in agrochemicals due to its bioactivity1-Methyl-1H-1,2,4-triazole-5-carboxylic acid could be used in the synthesis of novel pesticides or herbicides, contributing to the development of more effective and environmentally friendly agricultural chemicals .
Material Science
In material science, 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid can be a precursor for synthesizing compounds with specific properties, such as polymers with enhanced durability or electronic materials with better conductivity .
Biochemistry Research
This compound is utilized in biochemistry research for studying enzyme inhibition, protein binding, and other biochemical pathways. It can help in understanding the molecular basis of diseases and the development of targeted therapies .
Industrial Applications
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid: is involved in the synthesis of various industrial chemicals. It can be used to create more efficient catalysts, additives for lubricants, or as a corrosion inhibitor, which is essential for extending the life of machinery and infrastructure .
Analytical Chemistry
As an analytical reagent, this compound can be used in chromatography and spectrometry for the detection and quantification of various substances. Its unique chemical properties make it suitable for use in complex analytical procedures .
Nuclear Medicine
Triazole derivatives are explored for their potential use in nuclear medicine, particularly in the synthesis of radiotracers for positron emission tomography (PET) scans. This application could improve the diagnosis and treatment monitoring of various diseases .
Eigenschaften
IUPAC Name |
2-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-3(4(8)9)5-2-6-7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALLMKCACFMPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679691 | |
| Record name | 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | |
CAS RN |
815588-93-3 | |
| Record name | 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)



![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)





![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)